Phenyl hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenyl hydrogen sulfate (PHS) is a naturally occurring metabolite found in various organisms, including humans and the parasite Trypanosoma brucei [, ]. While its specific functions within these organisms remain under investigation, its presence in various contexts has led to its exploration in several scientific research areas.

Biomarker for Gut Bacterial Metabolism

Studies suggest that PHS might serve as a potential biomarker for gut bacterial metabolism. Research has shown an association between PHS levels and the activity of specific gut bacteria, particularly those involved in the breakdown of dietary components and the production of short-chain fatty acids []. This association suggests that PHS levels could potentially reflect the overall health and composition of gut microbiota, offering valuable insights into gut health research.

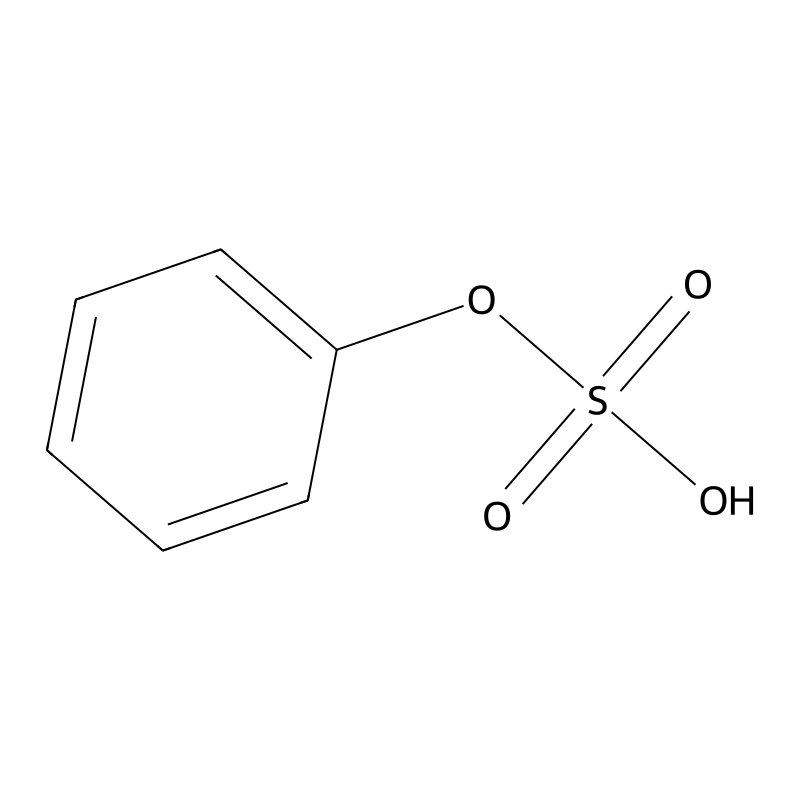

Phenyl hydrogen sulfate, also known as phenyl sulfate or phenyloxidanesulfonic acid, is an organic compound classified as an aryl sulfate. Its chemical formula is , and it has a molecular weight of approximately 174.17 g/mol. This compound features a sulfuric acid group conjugated to a phenyl group, making it part of the broader class of organic sulfuric acids and derivatives .

Phenyl hydrogen sulfate is recognized for its role as a human xenobiotic metabolite, indicating that it is produced during the metabolism of xenobiotic substances in the body .

Phenyl hydrogen sulfate is gaining interest for its potential role in diabetic kidney disease. Studies suggest it may contribute to albuminuria (excess protein in urine) and podocyte damage (injury to specialized kidney cells) in animal models of diabetes []. The exact mechanism by which it exerts these effects remains unclear and requires further investigation.

- Hydrolysis: It can react with water to regenerate phenol and sulfuric acid.

- Nucleophilic Substitution: The sulfate group can be substituted by nucleophiles, leading to the formation of other aryl compounds.

- Decomposition: Under certain conditions, phenyl hydrogen sulfate may decompose, releasing sulfur dioxide and other products.

These reactions are significant in both synthetic and metabolic pathways involving phenolic compounds .

Phenyl hydrogen sulfate exhibits notable biological activity, particularly in relation to its role as a metabolite. It has been implicated in various biological processes:

- Metabolic Significance: As a metabolite, it may influence metabolic pathways related to detoxification and the elimination of phenolic compounds from the body.

- Pathological Associations: Research indicates that elevated levels of phenyl sulfate are associated with diabetic nephropathy, suggesting its potential as a biomarker for kidney damage in diabetic patients .

- Toxicity: While generally considered a detoxification product, high concentrations may have adverse effects on cellular functions.

Phenyl hydrogen sulfate can be synthesized through several methods:

- Sulfation of Phenol: This is the most common method, where phenol is treated with sulfuric acid or chlorosulfonic acid under controlled conditions to yield phenyl hydrogen sulfate.

- Metabolic Conversion: In biological systems, it can be formed from the sulfation of phenolic compounds by sulfotransferase enzymes.

- Chemical Reagents: It can also be synthesized using sulfur trioxide or sulfuric anhydride in the presence of phenols under specific reaction conditions.

These methods highlight its versatility in both synthetic organic chemistry and biological metabolism .

Phenyl hydrogen sulfate has several applications:

- Biomarker Research: It serves as a potential biomarker for monitoring renal function and metabolic disorders.

- Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to their biological activities.

- Chemical Synthesis: It is utilized in organic synthesis as a sulfonating agent for aromatic compounds.

These applications underscore its relevance in both clinical and industrial contexts .

Studies have shown that phenyl hydrogen sulfate interacts with various biological systems:

- Metabolic Pathways: It participates in metabolic pathways involving phenolic compounds, impacting their bioavailability and toxicity.

- Drug Interactions: Research indicates potential interactions with drugs metabolized through similar pathways, emphasizing the need for careful monitoring in pharmacotherapy.

Understanding these interactions is crucial for assessing its safety and efficacy in medical applications .

Phenyl hydrogen sulfate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Phenol | C6H6O | Simple aromatic compound without sulfate group. |

| Sulfophenol | C6H5O3S | Contains a sulfonate group; more water-soluble. |

| Phenylsulfamate | C6H7NO3S | Contains an amine; used in drug development. |

| 4-Nitrophenylsulfate | C6H4N2O4S | Contains a nitro group; used in dye synthesis. |

Phenyl hydrogen sulfate's unique structure allows it to play specific roles in metabolic processes while being distinct from these similar compounds due to its particular functional groups and properties .

Phenyl hydrogen sulfate (chemical formula: $$ \text{C}6\text{H}6\text{O}4\text{S} $$) is an organic compound classified as an aryl sulfate, characterized by a sulfuric acid group ($$ \text{HSO}4^- $$) conjugated to a phenyl group. This structure places it within the broader category of organosulfur compounds, which are critical in both synthetic chemistry and biochemical pathways. The molecule’s core consists of a benzene ring linked to a sulfate ester group, rendering it polar and water-soluble under physiological conditions.

Aryl sulfates like phenyl hydrogen sulfate are intermediates in metabolic processes, particularly in the sulfonation of phenolic compounds. They serve as substrates for enzymes such as aryl-sulfate sulfotransferase, which catalyzes the transfer of sulfate groups between phenolic molecules.

Nomenclature, Synonyms, and Identification Codes

Phenyl hydrogen sulfate is systematically named phenyloxidanesulfonic acid under IUPAC guidelines. Common synonyms include phenol sulfate, phenylsulfate, and monophenyl sulfuric acid. Key identifiers for this compound include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 937-34-8 |

| DrugBank Accession | DB14667 |

| HMDB ID | HMDB0060015 |

| ChEBI ID | 27905 |

| UNII | 2L4RKM5351 |

Its SMILES representation is $$ \text{OS(=O)(=O)OC1=CC=CC=C1} $$, and its InChIKey is $$ \text{CTYRPMDGLDAWRQ-UHFFFAOYSA-N} $$.

Historical Context and Discovery

The synthesis of phenyl hydrogen sulfate was first documented in 1941 in the Journal of the American Chemical Society, where researchers explored its formation via sulfonation of phenol. Early studies focused on its role in enzymatic reactions, particularly the discovery of aryl-sulfate sulfotransferase in the mid-20th century, which highlighted its function in sulfate group transfer.

In recent decades, advances in metabolomics have revealed its significance as a gut microbiota-derived metabolite. For example, elevated phenyl hydrogen sulfate levels were linked to diabetic kidney disease progression in a 2019 study, underscoring its potential as a biomarker.

Significance in Chemical and Biochemical Research

Metabolic Pathways and Enzymatic Roles

Phenyl hydrogen sulfate is a key intermediate in sulfotransferase-mediated reactions, where it participates in the detoxification of phenolic compounds. The enzyme aryl-sulfate sulfotransferase catalyzes reversible sulfate transfers between aryl sulfates and phenols, a process critical in liver metabolism.

Applications in Organic Synthesis

In synthetic chemistry, phenyl hydrogen sulfate has been utilized in asymmetric catalysis. For instance, its derivatives have enabled visible-light-driven [2+2] cycloadditions, demonstrating its utility in constructing complex stereochemical frameworks.

Biomedical Relevance

Recent studies implicate phenyl hydrogen sulfate in diabetic kidney disease. Elevated levels correlate with albuminuria progression, suggesting its role in podocyte damage. Inhibition of bacterial tyrosine phenol-lyase, which generates phenol (a precursor to phenyl hydrogen sulfate), reduced albuminuria in murine models, highlighting therapeutic potential.

Phenyl hydrogen sulfate is an organic compound with the molecular formula C6H6O4S [1] [3] [4]. This compound represents a sulfuric acid monoester where one hydrogen atom of sulfuric acid has been replaced by a phenyl group [1] [8]. The molecular weight of phenyl hydrogen sulfate is precisely 174.174 grams per mole [3] [4], with a monoisotopic mass of 173.99867937 daltons [3] [4].

The compound is registered under the Chemical Abstracts Service number 937-34-8 [1] [3] [5] and carries the Unique Ingredient Identifier 2L4RKM5351 [3] [4]. According to the ChEBI classification system, it is designated as CHEBI:27905 [1] [3], while DrugBank assigns it the identifier DB14667 [3].

| Property | Value |

|---|---|

| Molecular Formula | C6H6O4S |

| Molecular Weight | 174.174 g/mol |

| Monoisotopic Mass | 173.99867937 Da |

| CAS Registry Number | 937-34-8 |

| UNII | 2L4RKM5351 |

| ChEBI ID | CHEBI:27905 |

| DrugBank ID | DB14667 |

Structural Configuration and Bonding

The structural architecture of phenyl hydrogen sulfate features a benzene ring covalently bonded to a hydrogen sulfate group through an ester linkage [1] [9] [18]. The compound exists as an aryl sulfate, specifically classified as a phenylsulfate, which constitutes a class of organic compounds containing a sulfuric acid group conjugated to a phenyl group [18] [22] [29].

The International Union of Pure and Applied Chemistry name for this compound is phenyloxidanesulfonic acid [3] [4] [18], reflecting its structural composition. The canonical Simplified Molecular Input Line Entry System representation is OS(=O)(=O)OC1=CC=CC=C1 [3] [4] [28], which illustrates the direct attachment of the sulfate group to the aromatic ring.

The molecular structure exhibits several key bonding characteristics. The benzene ring maintains its characteristic aromatic bonding with delocalized carbon-carbon bonds averaging 1.39 Ångströms [33]. The ester linkage between the phenyl group and the sulfate moiety involves a carbon-oxygen bond of approximately 1.43 Ångströms [11]. Within the sulfate group, the sulfur-oxygen bonds demonstrate mixed character, with three bonds showing partial double-bond characteristics at approximately 1.43 Ångströms, while the sulfur-oxygen bond bearing the hydrogen exhibits single-bond character at about 1.53 Ångströms [11] [21].

| Bond Type | Bond Length (Å) | Bond Characteristics |

|---|---|---|

| C-C (aromatic) | 1.39 (average) | Delocalized aromatic bonds |

| C-H (aromatic) | 1.08 | Aromatic C-H bonds |

| C-O (ester) | 1.43 | Ester linkage C-O bond |

| S-O (sulfate) | 1.53 | Single S-O bond |

| S=O (sulfate) | 1.43 (average) | Double S=O bonds |

| O-H (sulfate) | 0.96 | Acidic proton |

Physical Properties and Appearance

The physical properties of phenyl hydrogen sulfate reflect its nature as an organic sulfate ester with both aromatic and polar characteristics [3] [18]. The compound demonstrates moderate water solubility, with predicted values indicating a solubility of 3.57 milligrams per milliliter [3]. This solubility profile is consistent with its classification as a polar organic compound containing both hydrophobic aromatic and hydrophilic sulfate components [18] [26].

The partition coefficient values provide insight into the compound's lipophilicity and hydrophilicity balance. Various computational models predict logP values ranging from -0.75 to 1.19 [3], indicating relatively balanced polar and nonpolar character. The logS value of -1.7 suggests moderate aqueous solubility [3].

The molecular architecture contributes to specific physical characteristics including a polar surface area of 63.6 square Ångströms [3] and two rotatable bonds [3], which influence the compound's conformational flexibility. The compound exhibits one hydrogen bond donor and three hydrogen bond acceptors [3], consistent with its sulfate ester functionality.

| Physical Property | Value |

|---|---|

| Water Solubility | 3.57 mg/mL |

| logP | -0.75 to 1.19 |

| logS | -1.7 |

| Polar Surface Area | 63.6 Ų |

| Hydrogen Acceptor Count | 3 |

| Hydrogen Donor Count | 1 |

| Rotatable Bond Count | 2 |

| Number of Rings | 1 |

Chemical Properties and Reactivity Profile

Phenyl hydrogen sulfate exhibits distinctive chemical properties characteristic of aryl sulfate esters [14] [21] [34]. The compound demonstrates strong acidic behavior with a predicted strongest acidic pKa of approximately -2.2 [3], classifying it as an extremely strong acid [30]. This high acidity results from the electron-withdrawing effect of the sulfate group and the resonance stabilization of the conjugate base [14].

The reactivity profile of phenyl hydrogen sulfate includes susceptibility to hydrolysis, though aryl sulfates generally demonstrate greater stability compared to alkyl sulfates [14] [34]. The compound can undergo nucleophilic attack at the sulfur center, leading to sulfate group transfer reactions [21] [31]. Under physiological conditions, the compound exists predominantly in its deprotonated form as phenyl sulfate anion due to its low pKa [10] [18].

The compound participates in sulfotransferase-mediated reactions, where it can serve as either a sulfate donor or acceptor depending on reaction conditions [21] [31]. Bacterial aryl sulfotransferases demonstrate the ability to transfer sulfate groups between phenolic compounds in a phosphoadenosine phosphosulfate-independent manner [21]. The estimated physiological charge of -1 reflects its ionization state under biological conditions [3].

Studies indicate that phenyl hydrogen sulfate exhibits moderate resistance to spontaneous hydrolysis, with estimated half-life values suggesting significant stability in aqueous solution [34]. The compound's reactivity toward nucleophiles demonstrates relatively low sensitivity to nucleophile strength, consistent with a mechanism involving rate-limiting sulfur-oxygen bond cleavage [34].

Spectroscopic Properties and Structural Elucidation

Mass spectrometry provides comprehensive fragmentation patterns that facilitate structural identification of phenyl hydrogen sulfate [1] [9] [17]. The molecular ion peak appears at m/z 172.9893 in negative ion mode, corresponding to the deprotonated molecular ion [M-H]⁻ [1] [9]. Additional molecular ion signals are observed at m/z 172.9932 and 173.9976, representing different ionization states and isotopic contributions [1] [9].

The fragmentation pattern reveals characteristic breakdown products that confirm the structural composition. The base peak at m/z 93.0337 corresponds to the phenol fragment [C6H5O]⁺, resulting from the loss of the sulfate group [1] [9]. Additional fragments at m/z 93.0325 and 93.0344 represent related phenolic species with varying relative intensities [1] [9]. The sulfate-related fragments appear at m/z 79.9562 and 79.9551, corresponding to SO3 loss products [1] [9].

Nuclear magnetic resonance spectroscopy and infrared spectroscopy provide complementary structural information for phenyl hydrogen sulfate and related phenyl sulfate esters [15]. The spectroscopic characterization of phenyl sulfate compounds demonstrates distinct chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [15]. The replacement of phenolic hydroxyl groups with sulfate substituents produces characteristic chemical shift effects that enable structural assignment [15].

Infrared spectroscopy reveals characteristic absorption bands associated with the sulfate ester functionality and aromatic ring vibrations [15]. The sulfate group exhibits strong absorption in the 1300-900 wavenumber region, corresponding to sulfur-oxygen stretching vibrations [15].

| Fragment m/z | Relative Intensity | Fragment Type |

|---|---|---|

| 172.9893 | 100 | Molecular ion [M-H]⁻ |

| 172.9932 | 999 | Molecular ion [M-H]⁻ |

| 173.9976 | 53 | Molecular ion [M]⁺ |

| 93.0337 | 100 | Phenol fragment [C6H5O]⁺ |

| 93.0325 | 38.15 | Phenol fragment [C6H5O]⁺ |

| 79.9562 | 7.18 | SO3 fragment |

| 79.9551 | 3.78 | SO3 fragment |

Comparative Structural Analysis with Related Compounds

The structural characteristics of phenyl hydrogen sulfate can be understood through comparison with related aromatic and sulfate-containing compounds [18] [20] [22]. Phenol, the parent compound with molecular formula C6H6O and molecular weight 94.11 grams per mole, serves as the fundamental structural unit from which phenyl hydrogen sulfate is derived [20] [23]. The key structural difference lies in the replacement of the phenolic hydroxyl group with a hydrogen sulfate substituent [18] [20].

Benzenesulfonic acid (C6H6O3S) represents a structural isomer where the sulfur atom is directly bonded to the benzene ring rather than through an oxygen linkage [13]. This compound exhibits different chemical properties, including greater acidity with a pKa of approximately -6.5 compared to phenyl hydrogen sulfate [13]. The sulfonic acid functionality cannot undergo the same hydrolysis reactions as the sulfate ester linkage in phenyl hydrogen sulfate [13].

The anionic form, phenyl sulfate, results from deprotonation of phenyl hydrogen sulfate and carries a molecular formula of C6H5O4S⁻ with a molecular weight of 173.17 grams per mole [10] [18]. This species predominates under physiological conditions due to the strong acidity of the parent compound [10] [18].

Substituted derivatives such as 4-nitrophenyl sulfate demonstrate how additional functional groups modify the electronic properties and reactivity patterns [31]. The electron-withdrawing nitro group further increases the acidity and alters the spectroscopic properties compared to the unsubstituted phenyl hydrogen sulfate [31].

Alkyl sulfates, exemplified by methyl hydrogen sulfate (CH4O4S), exhibit different reactivity profiles despite sharing the sulfate ester functionality [34]. Alkyl sulfates generally demonstrate greater susceptibility to nucleophilic attack and hydrolysis compared to their aryl counterparts [34].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Chemical Class |

|---|---|---|---|---|

| Phenyl hydrogen sulfate | C6H6O4S | 174.174 | Benzene ring with O-SO₃H substituent | Aryl sulfate/Phenylsulfate |

| Phenol | C6H6O | 94.11 | Benzene ring with OH substituent | Phenol |

| Benzenesulfonic acid | C6H6O3S | 158.18 | Benzene ring with SO₃H substituent | Aromatic sulfonic acid |

| Phenyl sulfate (anionic) | C6H5O4S⁻ | 173.17 | Deprotonated form of phenyl hydrogen sulfate | Aryl sulfate anion |

| 4-Nitrophenyl sulfate | C6H5NO6S | 219.17 | Nitro-substituted phenyl sulfate | Substituted aryl sulfate |

| Methyl hydrogen sulfate | CH4O4S | 112.11 | Simple alkyl sulfate ester | Alkyl sulfate |